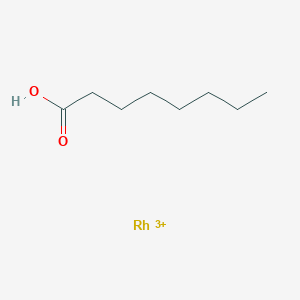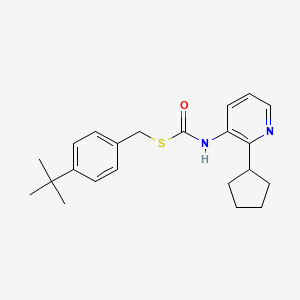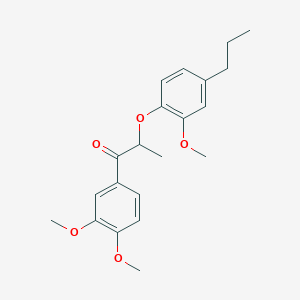
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, and a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol in the presence of a base such as sodium hydroxide.
Ketone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
科学研究应用
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxyphenyl)-2-(2-ethoxy-4-propylphenoxy)propan-1-one: Contains an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-butylphenoxy)propan-1-one: Has a butyl group instead of a propyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
50393-95-8 |
|---|---|
分子式 |
C21H26O5 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h8-14H,6-7H2,1-5H3 |
InChI 键 |
NZSSCWAYKSQUBU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)OC(C)C(=O)C2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

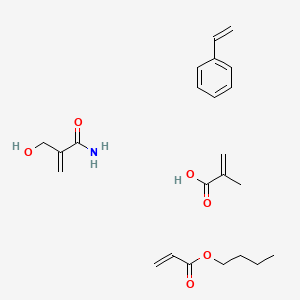

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

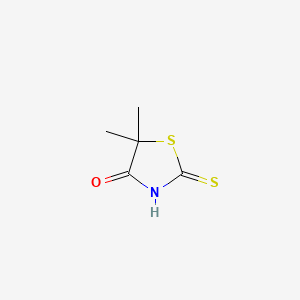
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
